molecular formula C16H20ClN3O4S B3012430 4-((4-((3-氯-4-甲氧苯基)磺酰基)哌嗪-1-基)甲基)-5-甲基异恶唑 CAS No. 2034484-42-7

4-((4-((3-氯-4-甲氧苯基)磺酰基)哌嗪-1-基)甲基)-5-甲基异恶唑

货号 B3012430
CAS 编号: 2034484-42-7
分子量: 385.86
InChI 键: BZTIJXHUFVNFFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a synthetic molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, paper discusses the synthesis of benzo[d]isoxazole derivatives with sulfonyl piperazine moieties, which are evaluated for their antimycobacterial activity. Paper describes the synthesis of isoxazoline derivatives linked to benzoisothiazoles via piperazine, which exhibit cytotoxic and antineoplastic activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of substituted piperazine rings followed by the introduction of sulfonyl groups and subsequent coupling with other heterocyclic structures such as isoxazoles or benzoisothiazoles. In paper , a series of benzo[d]isoxazole analogues were synthesized and characterized using various spectroscopic techniques. Similarly, paper outlines the regio-selective synthesis of isoxazoline derivatives through the reaction of substituted aldoximes with allylpiperazine-linked benzoisothiazoles.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often confirmed using spectroscopic methods and, in some cases, single crystal X-ray diffraction (XRD). For example, the structure of one of the active compounds in paper was substantiated through single crystal XRD. These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to create specific interactions with biological targets. In paper , the antimycobacterial activity suggests that the synthesized compounds can interact with components of the Mycobacterium tuberculosis bacterium. Paper indicates that the synthesized isoxazoline derivatives can induce apoptosis in cancer cells, suggesting a mechanism of action related to the activation of apoptotic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl groups, piperazine rings, and isoxazole or benzoisothiazole moieties can affect solubility, stability, and reactivity. The antimycobacterial activity of the compounds in paper is quantified by their minimum inhibitory concentration (MIC), which provides a measure of their potency. The cytotoxic activity of the compounds in paper is evaluated against tumor cells, indicating their potential use in cancer therapy.

科学研究应用

晶体结构和计算研究

  • 晶体结构分析:已使用晶体结构研究分析了与目标分子相似的化合物。例如,Kumara 等人 (2017) 研究了具有哌嗪衍生物的化合物,揭示了它们的晶体性质和分子间相互作用,这对于理解它们的反应性和潜在应用至关重要 (Kumara 等,2017)
  • 计算研究:Kumara 等人 (2017) 的同一项研究还利用密度泛函理论 (DFT) 计算确定反应位点,从而深入了解类似化合物的电子性质 (Kumara 等,2017)

生物学和药理活性

  • 抗癌活性:Turov (2020) 探索了具有哌嗪取代基的化合物的抗癌潜力,表明类似结构在癌症研究中的潜在应用 (Turov,2020)
  • 5-HT7 受体拮抗作用:Yoon 等人 (2008) 合成了与目标分子相关的化合物,并将其评估为 5-HT7 受体拮抗剂,表明在神经学研究中的作用 (Yoon 等,2008)
  • 抗菌活性:各种研究强调了含有哌嗪和相关结构的化合物的抗菌潜力。Bektaş 等人 (2007)、Wu Qi (2014) 和 Patel 等人 (2009) 报告了这些化合物的显着抗菌活性,表明它们与新型抗菌剂的开发相关 (Bektaş 等,2007)(Wu Qi,2014)(Patel 等,2009)

抗结核和抗病毒活性

  • 抗结核剂:Jallapally 等人 (2014) 开发了哌嗪-硫代半氨基咔唑杂交体作为结核分枝杆菌的抑制剂,展示了类似化合物在治疗结核病方面的潜力 (Jallapally 等,2014)
  • 抗病毒活性:Reddy 等人 (2013) 合成了添加了非布索坦的哌嗪的脲和硫脲衍生物,展示了抗烟草花叶病毒 (TMV) 活性,从而表明此类化合物在抗病毒研究中的潜力 (Reddy 等,2013)

属性

IUPAC Name

4-[[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c1-12-13(10-18-24-12)11-19-5-7-20(8-6-19)25(21,22)14-3-4-16(23-2)15(17)9-14/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTIJXHUFVNFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。